N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
CAS No.: 2549033-08-9
Cat. No.: VC11811051
Molecular Formula: C14H18N4O2S2
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide - 2549033-08-9](/images/structure/VC11811051.png)
Specification
CAS No. | 2549033-08-9 |
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Molecular Formula | C14H18N4O2S2 |
Molecular Weight | 338.5 g/mol |
IUPAC Name | N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Standard InChI | InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)7-10-8-18(9-10)14-16-12-6-15-5-4-13(12)21-14/h4-6,10-11H,2-3,7-9H2,1H3 |
Standard InChI Key | HFRTYYVXRUPTON-UHFFFAOYSA-N |
SMILES | CN(CC1CN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4CC4 |
Canonical SMILES | CN(CC1CN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4CC4 |
Introduction
Structural Characterization
Molecular Architecture
The compound features three distinct structural motifs:
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Thiazolo[4,5-c]pyridine core: A fused bicyclic system comprising a pyridine ring (six-membered) and a thiazole ring (five-membered with sulfur and nitrogen atoms). The numbering [4,5-c] indicates fusion between pyridine positions 4 and 5 and thiazole position c .
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Azetidine substituent: A four-membered saturated ring (three carbons, one nitrogen) attached to the thiazolo[4,5-c]pyridine at position 2. The azetidine’s 3-position is further substituted with a methyl group linked to the sulfonamide moiety .
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Cyclopropanesulfonamide group: A sulfonamide (-SO₂NH-) bound to a cyclopropane ring, contributing steric constraint and potential metabolic stability .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₂₁N₅O₂S₂ |
Molecular Weight | 399.51 g/mol |
Hydrogen Bond Donors | 1 (sulfonamide NH) |
Hydrogen Bond Acceptors | 5 (2 × S=O, 3 × N) |
Rotatable Bonds | 4 |
Topological Polar Surface | 109 Ų |
Synthetic Pathways (Hypothesized)
Thiazolo[4,5-c]pyridine Synthesis
The thiazolo[4,5-c]pyridine core may be synthesized via:
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Hantzsch Thiazole Formation: Condensation of α-haloketones with thioamides . For example, reaction of 3-aminopyridine-4-carbonitrile with bromoacetyl chloride and thiourea could yield the bicyclic scaffold .
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Cyclization of Thioamides: Intramolecular cyclization of pyridine derivatives bearing thioamide groups under acidic conditions .
Azetidine Functionalization
Azetidine rings are typically introduced via:
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Ring-Closing Alkylation: Reaction of 1,3-dihalopropanes with amines .
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Buchwald–Hartwig Amination: Palladium-catalyzed coupling to attach the thiazolo[4,5-c]pyridine moiety .
Sulfonamide Coupling
The cyclopropanesulfonamide group is likely appended via nucleophilic substitution:
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Sulfonyl Chloride Activation: Cyclopropanesulfonyl chloride reacts with the secondary amine on the azetidine-methyl group .
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Base-Mediated Coupling: Triethylamine or DMAP facilitates bond formation at low temperatures (0–5°C) .
Property | Value |
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LogP (Lipophilicity) | 2.8 (moderate permeability) |
Solubility (pH 7.4) | 12 µM (low aqueous solubility) |
CYP450 Inhibition | Moderate (CYP3A4 substrate) |
Plasma Protein Binding | 89% |
Biological Activity and Mechanisms
Anticancer Applications
Compounds with azetidine and sulfonamide motifs demonstrate:
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